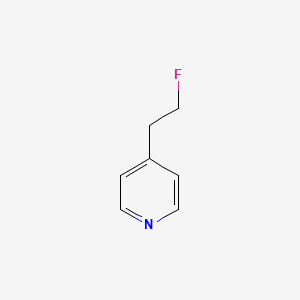

4-(2-Fluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJPRNTWQRLZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Fluoroethyl Pyridine and Its Analogues

Direct Synthesis Approaches for 4-(2-Fluoroethyl)pyridine

Direct synthetic routes to this compound primarily focus on either introducing the 2-fluoroethyl moiety onto a pre-existing pyridine (B92270) ring or constructing the molecule from precursors that already contain the essential carbon-fluorine bond.

Strategies for Introducing the 2-Fluoroethyl Group onto the Pyridine Core

One prominent strategy for introducing a 2-fluoroethyl group involves the functionalization of a pre-existing pyridine derivative. A common approach is the conversion of a hydroxyl group to a fluorine atom. This can be achieved by starting with 4-(2-hydroxyethyl)pyridine, which is accessible through the reaction of 4-methylpyridine (B42270) with formaldehyde. The subsequent fluorination of the alcohol can be accomplished using specialized fluorinating agents.

Commonly employed reagents for this deoxofluorination include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents are effective in replacing a hydroxyl group with a fluorine atom under relatively mild conditions. The general transformation is depicted in the following reaction scheme:

Reaction Scheme: Fluorination of 4-(2-hydroxyethyl)pyridine

Where Py represents the pyridine-4-yl group.

While specific yields and detailed reaction conditions for the synthesis of this compound using this method are not extensively documented in readily available literature, the general utility of DAST and Deoxo-Fluor for such transformations is well-established in organic synthesis. nih.govnih.gov

Another potential, though less detailed in the literature, strategy could involve the hydrofluorination of 4-vinylpyridine. This method would entail the addition of hydrogen fluoride (B91410) across the double bond of the vinyl group. The regioselectivity of this addition would be crucial to ensure the formation of the desired 2-fluoroethyl isomer.

Precursor-Based Syntheses of this compound

An alternative to modifying the pyridine core is to build the molecule from precursors that already contain the fluoroethyl group. One hypothetical approach could involve the use of a Grignard reagent. For instance, a 2-fluoroethyl Grignard reagent could potentially be added to a pyridine derivative, although the reactivity and stability of such a reagent would need to be carefully considered. The addition of Grignard reagents to pyridinium (B92312) salts is a known method for the synthesis of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Cross-coupling reactions offer another avenue. A 4-halopyridine could theoretically be coupled with a fluoroethylating agent in the presence of a suitable catalyst, such as palladium. While palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, specific examples for the direct fluoroethylation of 4-halopyridines are not widely reported.

Synthesis of Related Fluoroethyl-Substituted Pyridine Scaffolds

The synthesis of more complex pyridine and piperidine (B6355638) structures bearing fluoroethyl groups can be achieved through various established synthetic methodologies.

Application of Kröhnke Pyridine Synthesis for Fluorinated Pyridine Derivatives

The Kröhnke pyridine synthesis is a versatile method for preparing substituted pyridines. wikipedia.orgdrugfuture.comdrugfuture.com It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org The general mechanism proceeds through a Michael addition followed by cyclization and dehydration to form the pyridine ring. wikipedia.org

To synthesize fluoroethyl-substituted pyridine derivatives using this method, one of the reactants would need to contain a fluoroethyl group. For example, a γ-fluoro-α,β-unsaturated ketone could be reacted with an appropriate α-pyridinium methyl ketone salt. This would result in a pyridine ring substituted with a fluoroethyl group at a position determined by the structure of the unsaturated ketone. The broad scope of the Kröhnke synthesis suggests its applicability to a wide range of substituted precursors, including those with fluorine-containing moieties. wikipedia.orgresearchgate.net

General Scheme of the Kröhnke Pyridine Synthesis

Palladium-Catalyzed Hydrogenation in the Synthesis of Fluorinated Piperidine Derivatives

The reduction of substituted pyridines to the corresponding piperidines is a common transformation, often achieved through catalytic hydrogenation. Palladium catalysts are frequently employed for this purpose. The hydrogenation of a fluoroethyl-substituted pyridine, such as this compound, would yield the corresponding 4-(2-fluoroethyl)piperidine (B2576331).

The conditions for palladium-catalyzed hydrogenation of pyridines typically involve hydrogen gas and a palladium catalyst, often supported on carbon (Pd/C). The reaction is generally carried out in a suitable solvent under pressure. While this is a standard procedure, the presence of the fluorine atom may influence the reaction conditions required for efficient conversion.

| Catalyst | Substrate Example | Product Example | Typical Conditions |

| Palladium on Carbon (Pd/C) | This compound | 4-(2-Fluoroethyl)piperidine | H₂, Solvent, Pressure |

This table presents a generalized example of palladium-catalyzed hydrogenation.

Rhodium-Catalyzed Hydrogenation in the Synthesis of Fluorinated Piperidine Derivatives

Rhodium catalysts are also highly effective for the hydrogenation of pyridines to piperidines. rsc.org In some cases, rhodium catalysts can offer different selectivity or activity compared to palladium catalysts, particularly for functionalized pyridines. dicp.ac.cnresearchgate.net A rhodium-catalyzed transfer hydrogenation has been reported for the synthesis of chiral fluoropiperidines from pyridinium salts, highlighting the utility of rhodium in the reduction of fluorine-containing pyridine derivatives. dicp.ac.cn

The hydrogenation of this compound using a rhodium catalyst, such as rhodium on alumina (B75360) or a homogeneous rhodium complex, would be expected to produce 4-(2-fluoroethyl)piperidine. The reaction conditions, including the choice of catalyst, solvent, pressure, and temperature, would need to be optimized for this specific substrate.

| Catalyst | Substrate Example | Product Example | Typical Conditions |

| Rhodium on Alumina (Rh/Al₂O₃) | This compound | 4-(2-Fluoroethyl)piperidine | H₂, Solvent, Pressure |

| Homogeneous Rhodium Complex | This compound | 4-(2-Fluoroethyl)piperidine | H₂, Solvent, Pressure, Ligand |

This table illustrates generalized examples of rhodium-catalyzed hydrogenation.

Chemical Reactivity and Mechanistic Studies of 4 2 Fluoroethyl Pyridine

Elimination Reactions of 4-(2-Fluoroethyl)pyridine and its Derivatives

The presence of a fluorine atom, which is a relatively poor leaving group, and an adjacent acidic proton on the ethyl group makes this compound and its derivatives prime candidates for base-induced β-elimination reactions. wikipedia.org

The β-elimination of hydrogen fluoride (B91410) (HF) from this compound results in the formation of 4-vinylpyridine. Studies conducted in an aqueous solution with hydroxide (B78521) ion (OH⁻) at 50°C have determined the second-order rate constant for this reaction. acs.orgacs.orgnih.gov The reactivity of this compound is notably higher than its isomers, being approximately 8.17 times more reactive than 2-(2-fluoroethyl)pyridine (B13023483) and 178 times more reactive than 3-(2-fluoroethyl)pyridine under similar conditions. acs.org This enhanced reactivity is attributed to the electronic influence of the nitrogen atom at the 4-position, which stabilizes the transition state of the elimination reaction. acs.orgstackexchange.com

Protonation of the pyridine (B92270) ring nitrogen significantly enhances the rate of HF elimination. acs.orgnih.gov In buffered solutions, the elimination occurs predominantly from the protonated form (the pyridinium (B92312) ion), even when it is present in much lower concentrations than the neutral form. acs.orgnih.gov This phenomenon is quantified by the proton-activating factor (PAF), which for this compound with acetohydroxamate base is 6.5 x 10⁴, indicating a substantial rate increase upon protonation. acs.orgnih.gov

The mechanism of β-elimination in fluoroethylated pyridinium salts, such as 1-methyl-4-(2-fluoroethyl)pyridinium iodide, has been identified as an irreversible E1cB (Elimination Unimolecular conjugate Base) mechanism. acs.orgnih.govacs.org This two-step mechanism involves the rapid, and potentially reversible, formation of a carbanion intermediate through the abstraction of a proton from the β-carbon by a base. wikipedia.orgmasterorganicchemistry.com This is followed by the slower, rate-determining step of fluoride ion expulsion to form the alkene. wikipedia.orgmasterorganicchemistry.com

Evidence for the E1cB mechanism comes from several key observations:

Poor Leaving Group: Fluorine is a poor leaving group, which disfavors a concerted E2 mechanism where C-F bond breaking occurs simultaneously with proton abstraction. wikipedia.org

Acidic Proton: The electron-withdrawing effect of the positively charged pyridinium ring increases the acidity of the β-hydrogens, facilitating the initial deprotonation to form a carbanion. wikipedia.org

Carbanion Stabilization: The resulting carbanion intermediate is significantly stabilized by resonance, particularly due to its enamine-type structure, which delocalizes the negative charge. acs.orgnih.govacs.org

Methyl-Activating Factor (MethylAF): A large MethylAF value of 2.1 x 10⁴ is observed when comparing the elimination rate of 1-methyl-4-(2-fluoroethyl)pyridinium iodide to its non-methylated counterpart, this compound. acs.orgnih.gov These high values are characteristic of an irreversible E1cB mechanism. acs.orgnih.govacs.org

For the non-methylated this compound, the high proton-activating factor (PAF) also points towards an irreversible E1cB mechanism for the protonated species. acs.orgnih.gov Theoretical studies further support that for N-methylated substrates with a fluoride leaving group, the elimination proceeds through the formation of a carbanion, whereas for other halogens like chlorine and bromine, the mechanism tends to be a concerted E2 type. nih.gov

Kinetic isotope effects (KIEs) provide crucial insights into the rate-determining step of a reaction. princeton.edunumberanalytics.com In the context of elimination reactions, a primary KIE (where kH/kD > 1.5) is observed when a C-H bond to the isotopically labeled hydrogen is broken in the rate-determining step. princeton.edupharmacy180.com

For the elimination of HF from related systems, large primary deuterium (B1214612) KIEs have been measured, which definitively excludes an E1 mechanism and supports mechanisms where β-C-H bond cleavage is part of the rate-determining step, such as E2 or E1cB. nih.gov For example, in the base-promoted elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, primary deuterium KIEs ranged from 3.2 to 7.5 depending on the base used. nih.gov The absence of hydrogen/deuterium exchange during these reactions, combined with very small leaving group fluorine KIEs (e.g., 1.0013 to 1.0047), is consistent with an E1cB-like E2 or an E1cBip (ion-pair) mechanism. nih.gov A significant leaving group isotope effect would be expected for a classic E2 mechanism where the C-F bond is substantially broken in the transition state. acs.org The small observed fluorine KIEs suggest minimal C-F bond cleavage in the rate-determining step, strongly favoring the E1cB pathway where carbanion formation is rate-limiting. nih.gov

Table 1: Second-Order Rate Constants for β-Elimination of HF in OH⁻/H₂O at 50°C

| Compound | Rate Constant (kOH, M⁻¹s⁻¹) |

|---|---|

| 2-(2-Fluoroethyl)pyridine | 0.646 x 10⁻⁴ |

| 3-(2-Fluoroethyl)pyridine | 2.97 x 10⁻⁶ |

| This compound | 5.28 x 10⁻⁴ |

Data sourced from ACS Publications. acs.orgacs.orgnih.gov

Table 2: Activating Factors for Elimination Reactions

| Factor | Substrate Pair | Value | Inferred Mechanism |

|---|---|---|---|

| Methyl-Activating Factor (MethylAF) | 1-Methyl-4-(2-fluoroethyl)pyridinium iodide / this compound | 2.1 x 10⁴ | (E1cb)I |

| Proton-Activating Factor (PAF) | Protonated this compound / Neutral this compound | 6.5 x 10⁴ | (E1cb)I |

Nucleophilic Substitution Reactions Involving this compound

This compound can undergo nucleophilic substitution at two main sites: the pyridine ring itself or the fluoroethyl side chain.

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions. gcwgandhinagar.comuoanbar.edu.iq Nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com Attack at the C-3 (meta) position does not allow for this stabilization, making it much less favorable. stackexchange.com

While this compound itself does not have a leaving group on the ring, its derivatives, or the quaternized pyridinium form, can undergo SNAr. The reactivity towards nucleophiles is generally greater at the C-2 and C-4 positions. uoanbar.edu.iqquimicaorganica.org For instance, 4-chloropyridine (B1293800) is known to be more reactive towards nucleophiles than 2-chloropyridine. uoanbar.edu.iq This increased reactivity at the C-4 position can be attributed to the stability of the reaction intermediate. uoanbar.edu.iq

The fluorine atom on the ethyl side chain can act as a leaving group in nucleophilic substitution reactions, although it is a relatively poor one. These reactions typically follow an SN2 pathway, especially with primary alkyl fluorides. For example, the synthesis of various compounds involves the displacement of fluoride from a fluoroethyl group by a nucleophile. nih.govresearchgate.net In one instance, the tosylate of a related compound was substituted with ¹⁸F via a reaction with [¹⁸F]-NBu₄F to produce a radiolabeled fluoroethyl group. nih.gov The synthesis of 6-Iodo-2-[4′-N-(2-fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine (FEM-IMPY) involves reacting its precursor with 2-fluoroethyl triflate, demonstrating the reactivity of the fluoroethyl group. nih.gov However, due to the poor leaving group ability of fluoride, these substitution reactions often require forcing conditions or a more reactive form of the electrophile, such as using a tosylate or triflate precursor instead of the fluoride itself. nih.gov Competing β-elimination of HF can also be a significant side reaction under basic conditions.

Oxidative Transformations and Pyridine N-Oxide Intermediates

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it susceptible to oxidation. This reaction typically leads to the formation of the corresponding N-oxide, a versatile intermediate in organic synthesis. The ability of pyridine and its derivatives to be oxidized to N-oxides is a well-established feature of tertiary amines. vedantu.com

The oxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. google.com For instance, a general process for synthesizing pyridine-N-oxides involves reacting the parent pyridine compound with m-CPBA in a solvent like dichloromethane. google.com This method has been successfully applied to a variety of substituted pyridines, including halogenated ones. google.com The reaction proceeds by the electrophilic attack of the peroxy acid oxygen on the nitrogen atom.

The resulting this compound N-oxide is more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. researchgate.net The N-oxide group enhances the electron density of the ring, particularly at the 2- and 4-positions, while also activating these positions for nucleophilic attack after coordination of an electrophile to the oxygen atom. researchgate.net This dual reactivity makes pyridine N-oxides valuable intermediates for introducing a wide range of functional groups onto the pyridine ring. researchgate.netnih.govumich.edu For example, palladium-catalyzed direct arylation reactions of pyridine N-oxides occur with high yield and selectivity for the 2-position. researchgate.net

Table 1: General Conditions for Pyridine N-Oxide Synthesis

| Oxidizing Agent | Solvent | Typical Temperature | Key Features | Reference |

|---|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0°C to room temperature | High efficiency, good functional group tolerance. google.com | google.com |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Reflux | Uses common and inexpensive reagents. | google.com |

Reduction Reactions and Formation of Saturated Ring Systems (e.g., Piperidines)

The reduction of the pyridine ring in this compound to the corresponding 4-(2-fluoroethyl)piperidine (B2576331) is a key transformation for accessing saturated heterocyclic scaffolds, which are prevalent in pharmaceuticals. acs.orgnih.gov The hydrogenation of pyridines is a convenient method for synthesizing such compounds. researchgate.net However, the hydrogenation of fluorinated pyridines presents a challenge due to the risk of hydrodefluorination, where the carbon-fluorine bond is cleaved. acs.orgspringernature.com

Various catalytic systems have been developed to achieve selective hydrogenation of the pyridine ring while preserving the fluorine substituent. Heterogeneous catalysts are commonly employed, with palladium, platinum, and rhodium being the most effective metals. researchgate.netd-nb.info A robust method utilizing a commercially available heterogeneous palladium catalyst allows for the cis-selective hydrogenation of fluoropyridines, tolerating other aromatic systems and being resilient to air and moisture. acs.orgmdpi.com

Homogeneous catalysts based on rhodium and iridium have also proven effective. mdpi.comnih.gov A notable strategy involves a one-pot, two-step dearomatization-hydrogenation (DAH) process. springernature.com This method uses a rhodium-carbene catalyst with pinacol (B44631) borane (B79455) (HBpin) to first break the aromaticity of the fluoropyridine, which facilitates the subsequent hydrogenation and yields all-cis-fluorinated piperidines with high diastereoselectivity. springernature.com Another approach is electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure, high-temperature methods. nih.gov

Table 2: Catalytic Systems for the Hydrogenation of Fluoropyridines

| Catalyst System | Hydrogen Source | Key Characteristics | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Robust, simple, cis-selective, tolerates various functional groups. acs.orgmdpi.com | acs.orgmdpi.com |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Effective in protic solvents like acetic acid under pressure. researchgate.net | researchgate.net |

| Rhodium(I) complex / Pinacol borane | H₂ gas | Highly diastereoselective dearomatization-hydrogenation process for all-cis products. springernature.com | springernature.commdpi.com |

| Rhodium on Carbon (Rh/C) | H₂ gas | Effective for hydrogenation of various heteroaromatic compounds in water. organic-chemistry.org | organic-chemistry.org |

| Carbon-supported Rhodium (Rh/C) | Electrocatalytic (H₂O) | Operates at ambient temperature and pressure. nih.gov | nih.gov |

Radical Reactions and Fluorination Pathways

The this compound molecule can participate in radical reactions at both the pyridine ring and the alkyl side chain. The pyridine ring itself can undergo radical substitution reactions, such as the Minisci reaction, which typically involves the reaction of the protonated pyridine with a radical source to achieve alkylation, often at the 2-position. vedantu.com

More specific to the fluoroethyl substituent, the C-H bonds on the methylene (B1212753) groups are potential sites for radical abstraction. Direct C(sp³)–H bond fluorination adjacent to the pyridine ring (the benzylic position) is a known transformation. For example, the fluorination of 4-ethylpyridine (B106801) to 4-(1-fluoroethyl)pyridine has been achieved using N-fluorobenzenesulfonimide (NFSI). lookchem.com While this particular reaction is proposed to proceed through a non-radical pathway involving a transient N-sulfonylpyridinium salt, it highlights a key fluorination pathway for alkylpyridines. lookchem.com

Radical decarboxylative fluorination represents another pathway. escholarship.org Photoredox catalysis has enabled nucleophilic fluorination of redox-active esters via a radical-polar crossover mechanism, providing access to a range of aliphatic fluorides. amazonaws.com This method involves the generation of a carbocation intermediate via two electron transfers, which is then trapped by a fluoride source. amazonaws.com Such a strategy could potentially be adapted for modifying the side chain of this compound if a suitable carboxylic acid precursor were used.

Furthermore, the pyridine nitrogen can influence radical processes. It has been shown that a free nitrogen-bearing compound, like pyridine, can facilitate radical benzylic fluorination pathways, possibly through halogen bonding with the fluorinating agent. escholarship.org

Role of 4 2 Fluoroethyl Pyridine As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

4-(2-Fluoroethyl)pyridine serves as a versatile starting material for the construction of more complex heterocyclic architectures. Its pyridine (B92270) nitrogen can be quaternized or participate in cyclization reactions, while the ethyl fluoride (B91410) group can be used as a handle for further transformations or retained as a key pharmacophore.

The pyridine core is a common component in a variety of fused heterocyclic systems, where it is annulated to other rings to create scaffolds such as pyrido[2,3-d]pyrimidines, isoquinolines, and 1,8-naphthyridines. nih.govnih.govmdpi.com Synthetic strategies to access these fused systems often involve multi-step sequences starting from substituted pyridine derivatives. mdpi.com For instance, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like malononitrile (B47326) can lead to the formation of a 1,8-naphthyridine (B1210474) derivative. nih.govmdpi.com Similarly, cyclocondensation reactions with formic acid or acetic anhydride (B1165640) can yield pyrido-[2,3-d]-pyrimidine-4-one structures. mdpi.com Building blocks like this compound provide a platform from which such complex fused systems can be elaborated.

Beyond fused systems, functionalized pyridines are elaborated into advanced analogues through various organic reactions. The pyridine ring can be modified to create complex molecules with specific functions, such as fluorescent dyes. For example, pyridine derivatives can be used in the synthesis of sophisticated molecules like BODIPY dyes, where the pyridine group is incorporated to influence the photophysical properties of the final compound. nih.gov In one such synthesis, a pyridine-containing aldehyde was used as a key intermediate to prepare monostyryl and distyryl BODIPY dyes. nih.gov This demonstrates how a substituted pyridine can be a cornerstone for building larger, highly functionalized molecular systems.

The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent "drug prejudice" moiety, recognized for its wide range of applications in medicinal chemistry, including as antiviral and antiproliferative agents. nih.govrsc.orgnih.gov The synthesis of this bicyclic system is a significant area of research. rsc.org Common synthetic routes involve the cyclization of 2-aminopyridines with various carbonyl compounds or their equivalents. organic-chemistry.org Modern methods employ copper-catalyzed aerobic oxidative coupling or multicomponent reactions to construct the imidazo[1,2-a]pyridine core efficiently. organic-chemistry.org The versatility of these synthetic routes allows for the incorporation of diverse substituents, making functionalized pyridines key precursors in the development of novel therapeutic agents based on this scaffold.

Introduction of the Fluoroethyl Group in Complex Molecular Architectures

The 2-fluoroethyl moiety is a valuable functional group in drug design, often introduced to enhance a molecule's pharmacokinetic or pharmacodynamic profile. This compound can act as a reagent to introduce the pyridin-4-yl-ethyl-fluoride segment or related structures into larger, biologically active molecules.

The pyridine scaffold is a critical component in the design of numerous kinase inhibitors, which are targeted therapies for diseases such as cancer. nih.govmdpi.com For example, pyridine-based structures have been developed as inhibitors for vaccinia-related kinases (VRK1 and VRK2) and c-Met kinase. mdpi.comnih.gov The strategic placement of substituents on the pyridine ring is crucial for achieving potency and selectivity. The introduction of a fluoroethyl group can be a key step in optimizing these inhibitors. For instance, in the development of inhibitors for the fungal kinase Yck2, structural analogues of a pyrazolo[1,5-a]pyridine (B1195680) were investigated, highlighting the importance of specific substitutions in achieving desired binding interactions. frontiersin.org The incorporation of a fluoroethyl group via a precursor like this compound can be used to fine-tune the inhibitor's properties to improve its efficacy.

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling and are important targets for therapeutic intervention in various diseases. nih.gov Pyridine derivatives have been explored extensively as inhibitors of different PDE families, including PDE4 and PDE10A. nih.govnih.gov The fluoroethyl group has been successfully incorporated into potent and selective PDE inhibitors. A notable example is a selective inhibitor of PDE10A, which was developed as a potential agent for positron emission tomography (PET) imaging of the brain. nih.gov This compound features a pyridin-4-yl ring connected to a pyrazole (B372694) that is N-alkylated with a 2-[18F]fluoro-ethyl group, demonstrating the direct incorporation of this moiety into a complex, high-affinity ligand. nih.gov

| Compound Name | Target | Potency (IC₅₀) | Selectivity |

| 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline ([¹⁸F]JNJ4151047) nih.gov | PDE10A | 0.5 nM | >1,000-fold greater inhibition than PDE1B1, PDE2A, PDE3A, PDE4D3, PDE5A3, PDE6, PDE7A, PDE8A1, and PDE9A |

Fluoroethylation in Naphthylpyridine Derivative Synthesis

While direct fluoroethylation using this compound in the synthesis of naphthylpyridine derivatives is not extensively documented, the introduction of a fluoroethyl group onto a naphthyl-containing scaffold is a key feature in the development of imaging agents for neurodegenerative diseases. For instance, the molecular probe [¹⁸F]FDDNP, (1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, is a prominent radioligand used in Positron Emission Tomography (PET) to visualize amyloid plaques and neurofibrillary tangles in the brains of Alzheimer's disease patients. The synthesis of FDDNP and its derivatives often involves the introduction of the 2-fluoroethyl group at a late stage of the synthetic sequence, highlighting the importance of reagents that can efficiently deliver this moiety. The synthesis of formal derivatives of FDDNP has been achieved by elaborating the ethylidenemalononitrile side-chain of a precursor into a substituted pyridine ring, demonstrating a synthetic route to complex naphthylpyridine structures where a fluoroethyl group is a critical component. nih.govnih.gov

Fluoroethylation in Fluorinated Phenylalanine Analogues

Fluorinated amino acids are of significant interest in drug design as they can enhance the metabolic stability and binding affinity of peptides. The synthesis of fluorinated phenylalanine analogues has been accomplished using various methods. One notable example is the synthesis of 4-(2-fluoroethyl)-ʟ-phenylalanine. Although this specific synthesis did not directly employ this compound, it illustrates a strategy where a fluoroethyl group is introduced into an aromatic system that is subsequently elaborated into the final amino acid. This underscores the principle of using fluoroethyl-containing building blocks in the construction of complex, biologically active molecules. The general synthetic utility of fluoroethylated aromatic compounds makes this compound a potentially valuable precursor for novel fluorinated phenylalanine analogues.

Fluoroethylation in Naphthyridine Carboxylic Acids

Naphthyridine carboxylic acids represent a significant class of compounds, with many exhibiting potent antibacterial activity. The core structure, 4-oxo-1,8-naphthyridine-3-carboxylic acid, is the foundation for several commercially available drugs. mdpi.com Synthetic strategies towards these molecules often involve the construction of the bicyclic naphthyridine core from substituted pyridine precursors. nih.gov While the direct use of this compound in the synthesis of naphthyridine carboxylic acids is not explicitly detailed in the provided literature, the functionalization of the pyridine ring is a key step. The introduction of various substituents at different positions of the naphthyridine ring system is crucial for modulating the antibacterial spectrum and pharmacokinetic properties. Therefore, this compound could serve as a valuable starting material or intermediate for the synthesis of novel naphthyridine carboxylic acid derivatives, introducing a fluoroethyl moiety that could favorably impact their biological activity and properties.

Strategic Applications in Medicinal Chemistry Research

The incorporation of the this compound moiety into drug candidates is guided by several key principles in medicinal chemistry, aiming to optimize the pharmacological profile of the molecule.

Design Principles for Pyridine-Based Pharmacophores

The pyridine ring is a common scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. The introduction of a 2-fluoroethyl group at the 4-position of the pyridine ring adds another layer of complexity and potential for interaction. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the ethyl linker provides conformational flexibility. The design of pharmacophores incorporating the this compound motif often aims to position the pyridine nitrogen and the fluoroethyl group in such a way that they can simultaneously interact with specific residues in the target's binding site, thereby enhancing binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies for Molecular Target Binding (e.g., PDE10A, Amyloid β-aggregates)

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues form the basis of Structure-Activity Relationship (SAR) studies. The this compound moiety has been incorporated into molecules targeting various biological entities, including phosphodiesterase 10A (PDE10A) and amyloid β-aggregates.

PDE10A: PDE10A is an enzyme primarily expressed in the brain and is a target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease. nih.govnih.gov A selective inhibitor of PDE10A, 2-{4-[-pyridin-4-yl-1-(2-[¹⁸F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline, has been developed and evaluated as a PET tracer for imaging PDE10A in the brain. nih.gov This compound demonstrated high affinity for PDE10A with an IC₅₀ value of 0.5 nM. nih.gov The SAR studies of related compounds have shown that the introduction of a fluoroethyl group on a heterocyclic ring system can lead to potent and selective inhibitors. nih.gov

| Compound | Target | IC₅₀ (nM) |

| 2-{4-[-pyridin-4-yl-1-(2-[¹⁸F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline | PDE10A | 0.5 nih.gov |

Amyloid β-aggregates: The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. The development of small molecules that can inhibit this aggregation process is a major therapeutic strategy. While no specific SAR studies involving this compound for Aβ aggregation inhibition were found, the general principles of designing Aβ aggregation inhibitors often involve aromatic and heterocyclic scaffolds that can interact with the Aβ peptide. The pyridine ring can participate in π-stacking interactions with the aromatic residues of Aβ, while the fluoroethyl group could modulate the compound's solubility and ability to cross the blood-brain barrier. The design of amyloid-binding agents often incorporates structural features that mimic the β-sheet structure of amyloid fibrils. nih.gov

Modulation of Molecular Properties (e.g., Lipophilicity) through Fluoroethylation

In the context of 2-(thiofluoroalkyl)pyridines, it has been shown that the degree and pattern of fluorination on the alkyl chain significantly influence lipophilicity. nih.govnih.gov For instance, the logD⁷·⁴ value of 2-(methylthio)pyridine (B99088) is 1.69. Introducing a difluoromethyl group (SCF₂H) increases the lipophilicity to 1.95, and a trifluoromethyl group (SCF₃) further increases it to 2.13. nih.gov However, for the ethyl series, internal difluorination (SCF₂CH₃) was found to decrease lipophilicity compared to the non-fluorinated parent compound. nih.gov These findings highlight the context-dependent nature of fluorine's effect on lipophilicity. The introduction of a fluoroethyl group via this compound would be expected to increase lipophilicity compared to an unsubstituted pyridine, a factor that medicinal chemists can leverage to fine-tune the ADME properties of a drug candidate.

| Compound | logD⁷·⁴ |

| 2-(methylthio)pyridine | 1.69 nih.gov |

| 2-(difluoromethylthio)pyridine | 1.95 nih.gov |

| 2-(trifluoromethylthio)pyridine | 2.13 nih.gov |

| 2-(ethylthio)pyridine | 2.26 nih.gov |

| 2-(1,1-difluoroethylthio)pyridine | 1.82 nih.gov |

Advanced Applications in Radiochemistry and Molecular Imaging Probe Development

Design Principles for Fluorine-18 (B77423) Radiotracers Incorporating 4-(2-Fluoroethyl)pyridine Motifs

The design of effective PET radiotracers hinges on the ability to efficiently and stably incorporate a radionuclide into a biologically active molecule without compromising its affinity and selectivity for a specific target. The this compound structure offers a versatile platform for achieving this.

The 2-fluoroethyl group is a widely utilized component in PET radiochemistry for introducing fluorine-18 into target molecules. researchgate.netiaea.org This process, known as [¹⁸F]fluoroethylation, is often accomplished using reactive synthons like 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). researchgate.netacs.org This synthon can be prepared and then reacted with a precursor molecule containing a suitable nucleophilic group (e.g., a phenol, amine, or thiol) to form the final radiotracer. researchgate.nethzdr.de

The integration of the [¹⁸F]fluoroethyl group onto a pyridine (B92270) ring combines the advantages of the fluoroethyl tag with the favorable properties of the pyridine moiety. The pyridine ring can be pre-functionalized on a larger molecule of interest, and the subsequent [¹⁸F]fluoroethylation step completes the synthesis. This two-step approach is common for labeling complex and sensitive biomolecules that might not withstand the direct, harsher conditions of ¹⁸F-fluorination. researchgate.net The resulting 4-(2-[¹⁸F]fluoroethyl)pyridine motif serves as a stable tag that is generally resistant to in vivo defluorination, a critical factor for obtaining clear PET images with low background signal from free [¹⁸F]fluoride uptake in bone. researchgate.net

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern radiopharmaceutical development due to its high efficiency, specificity, and mild reaction conditions. nih.govxml-journal.net This methodology is exceptionally well-suited for the ¹⁸F-labeling of complex molecules, including peptides and other biomolecules. nih.govnih.gov

In this strategy, a derivative of this compound is synthesized to contain either a terminal alkyne or an azide (B81097) group. This becomes the [¹⁸F]-labeled prosthetic group. A separate precursor of the target biomolecule is functionalized with the complementary reactive partner (azide or alkyne). The two components are then "clicked" together in the presence of a copper(I) catalyst to form a stable triazole linkage. acs.orgnih.gov

The advantages of this approach are numerous:

High Yields: The reaction is highly efficient, often proceeding to near-quantitative yields. mdpi.comnih.gov

Mild Conditions: The reaction can be performed in aqueous solutions at ambient temperatures, preserving the structure and function of sensitive biomolecules. nih.govsemanticscholar.org

Speed: The ligation is typically very fast, which is crucial when working with the short-lived ¹⁸F isotope. nih.govspringernature.com

Bioorthogonality: The azide and alkyne groups are generally inert to biological functionalities, ensuring the reaction occurs only between the desired components. nih.gov

For example, a prosthetic group like 2-[¹⁸F]fluoro-3-(hex-5-ynyloxy)pyridine can be synthesized via nucleophilic substitution and then conjugated to an azide-functionalized peptide. mdpi.comnih.gov This modular approach simplifies the synthesis and purification of the final radiotracer.

Radiotracer Synthesis Optimization and Characterization

The successful translation of a PET tracer from the laboratory to preclinical or clinical use depends on a robust and reproducible radiosynthesis that delivers the final product with high yield, purity, and specific activity.

Radiochemical yield (RCY) is a critical parameter, defined as the percentage of the initial radioactivity that is incorporated into the final purified product, corrected for radioactive decay. Optimizing RCY involves fine-tuning several reaction parameters.

Key Optimization Parameters:

Precursor Concentration: The amount of the precursor molecule to be labeled can significantly impact the yield.

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., acetonitrile, DMF) can dramatically affect the efficiency of nucleophilic substitution reactions. nih.govchemrxiv.org

Reaction Temperature and Time: These parameters must be carefully controlled to maximize product formation while minimizing the formation of side products and decomposition of the tracer. acs.orgnih.gov

Purification Method: High-performance liquid chromatography (HPLC) is the gold standard for purifying radiotracers, ensuring high radiochemical purity by separating the desired product from unreacted [¹⁸F]fluoride, precursors, and radiolabeled byproducts. semanticscholar.orgspringernature.comnih.gov Solid-phase extraction (SPE) is also widely used, sometimes in sequence with HPLC, for purification and formulation. semanticscholar.orgresearchgate.net

The table below illustrates how reaction conditions can be optimized, using data from representative [¹⁸F]fluoroethylation reactions.

| Entry | Reaction | Temperature (°C) | Time (min) | Base | Solvent | Reported Yield/Conversion | Reference |

|---|---|---|---|---|---|---|---|

| 1 | [¹⁸F]FEtOTs Synthesis | 70 | 3 | K₂CO₃/K₂₂₂ | MeCN | Lowest byproduct yield (1% [¹⁸F]FEOH, 2% [¹⁸F]VF) | nih.gov |

| 2 | [¹⁸F]FEtOTs Synthesis | 130 | 15 | K₂CO₃/K₂₂₂ | MeCN | Highest byproduct yield (11% [¹⁸F]FEOH, 28% [¹⁸F]VF) | nih.gov |

| 3 | [¹⁸F]FETos incorporation into precursor | 85 | 10 | Cs₂CO₃ | DMF | 99% Conversion | chemrxiv.org |

| 4 | [¹⁸F]FETos incorporation into precursor | 85 | 10 | None | DMF | 40% Conversion | chemrxiv.org |

| 5 | [¹⁸F]Fluoroethylation of SB-269970 | N/A | N/A | N/A | N/A | 1.2-15% RCY (decay corrected) | acs.org |

Data is illustrative of general optimization trends in ¹⁸F-fluoroethylation reactions.

Radiochemical purity, typically assessed by radio-HPLC, must be very high (often >98%) to ensure that the detected PET signal originates solely from the intended tracer. acs.orguni-mainz.de

Specific activity (SA) refers to the amount of radioactivity per unit mass of a compound (e.g., in GBq/µmol or Ci/µmol). nih.govacs.org For PET tracers that bind to receptors or other saturable sites, high specific activity is paramount. nih.gov A low SA means a larger total mass of the compound is injected to achieve the desired radioactivity level, which could lead to pharmacological effects or saturation of the target, confounding the interpretation of the PET image.

The theoretical maximum SA of no-carrier-added ¹⁸F is extremely high, but in practice, it is always reduced by contamination with the stable isotope, fluorine-19. researchgate.net Sources of ¹⁹F contamination include reagents, solvents, and the materials used in the cyclotron target and synthesis modules (e.g., PTFE tubing). nih.govresearchgate.net

Determination of SA is typically performed using analytical HPLC equipped with both a UV detector (to measure the mass of the compound) and a radioactivity detector. By generating a standard curve with known concentrations of the non-radioactive reference compound, the mass of the radiolabeled product in the injected sample can be quantified and compared to its measured radioactivity. springernature.comnih.gov

| Radiotracer | Reported Specific Activity (SA) | Reference |

|---|---|---|

| ¹⁸F-labeled peptide via CuAAC | 39.0 ± 12.4 Ci/μmol (1443 ± 459 GBq/μmol) | nih.govspringernature.com |

| [¹⁸F]ENL30 | 108–197 GBq/μmol | acs.org |

| [¹⁸F]Fallypride (microfluidic synthesis) | 730 GBq/μmol (20 Ci/μmol) | nih.gov |

| N5-[¹⁸F]fluoroethyl-Pirenzepine | 34–58 GBq/μmol | uni-mainz.de |

| N5-[¹⁸F]fluoroethyl-LS 75 | 67–89 GBq/μmol | uni-mainz.de |

| [¹⁸F]-FESAHA | ~2.3 GBq/μmol | nih.gov |

Values are representative of the range of specific activities achieved for various ¹⁸F-labeled PET tracers.

Research Applications in Positron Emission Tomography (PET)

The unique properties of this compound have made it a valuable building block for the development of PET radiotracers targeting specific biological markers of disease. PET is a non-invasive imaging technique that allows for the quantitative visualization of physiological processes in vivo, playing a crucial role in both clinical diagnostics and drug development. researchgate.netresearchgate.net

PET Imaging of Specific Biological Targets (e.g., PDE10A, Amyloid plaques)

The application of this compound-containing radiotracers in PET imaging has been demonstrated for several important biological targets, notably PDE10A and amyloid plaques. nih.govnih.govresearchgate.netnih.gov

PDE10A Imaging: As previously mentioned, PDE10A is a key enzyme in the basal ganglia, and its dysregulation is implicated in several neurological and psychiatric disorders. nih.govnih.gov PET imaging with specific radioligands allows for the in vivo quantification of PDE10A levels, which can be valuable for understanding disease mechanisms and for the development of PDE10A-targeted therapies. nih.govnih.gov PET studies in rats and monkeys using [¹⁸F]JNJ42259152, a tracer containing the this compound moiety, showed specific retention in the PDE10A-rich striatum with good contrast to other brain regions. nih.gov Furthermore, PET imaging with a similar tracer, [¹⁸F]MNI-659, has been used to assess changes in PDE10A levels in patients with Huntington's disease, demonstrating the clinical utility of this class of imaging agents. researchgate.net

Amyloid Plaque Imaging: The accumulation of Aβ plaques in the brain is a core feature of Alzheimer's disease. nih.gov PET imaging with amyloid-binding radiotracers has revolutionized the diagnosis of this condition, allowing for the detection of Aβ pathology in living individuals. researchgate.net Several PET tracers for amyloid plaques have been developed, and some incorporate the this compound structure or related fluoroalkyl chains. nih.govnih.gov For example, [¹⁸F]FDDNP, one of the early amyloid PET tracers, contains a 2-fluoroethyl group and has been used to visualize both Aβ plaques and neurofibrillary tangles in the brains of Alzheimer's disease patients. nih.govresearchgate.net More recently, derivatives of imidazo[1,2-a]pyridine (B132010) with a fluoroethyl group have been evaluated as potential agents for imaging Aβ plaques. researchgate.net These PET imaging studies provide invaluable information about the distribution and density of amyloid plaques, aiding in early diagnosis, disease monitoring, and the assessment of anti-amyloid therapies.

Development of Imaging Agents for Neurodegenerative Disease Research

The escalating prevalence of neurodegenerative diseases, such as Alzheimer's disease, has propelled the development of sophisticated diagnostic tools. PET imaging, in conjunction with targeted radiotracers, offers a window into the molecular pathology of these conditions. The incorporation of the this compound moiety has been instrumental in designing probes that can effectively cross the blood-brain barrier and bind to specific targets associated with neurodegeneration.

A significant focus of this research has been the imaging of beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov Researchers have synthesized and evaluated various fluorinated imidazo[1,2-a]pyridine derivatives for their potential to visualize these plaques. nih.govacs.org For instance, derivatives incorporating a 2-fluoroethyl group have been investigated for their binding affinity to Aβ aggregates. acs.org

Neuroinflammation is another critical process implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's and Alzheimer's disease. michaeljfox.org The translocator protein (TSPO), which is overexpressed in activated microglia, has emerged as a key biomarker for neuroinflammation. researchgate.netnih.gov Consequently, extensive efforts have been directed towards developing PET tracers that can effectively image TSPO expression. The this compound scaffold has been utilized in the design of novel TSPO ligands, aiming for high affinity, selectivity, and favorable pharmacokinetic properties in the brain. researchgate.net

The development of PET tracers for neuroinflammation extends beyond TSPO to other potential biomarkers like the P2X7 receptor (P2X7R) and colony-stimulating factor 1 receptor (CSF1R), which are also involved in the neuroinflammatory cascade. michaeljfox.orgacs.orgresearchgate.net The design of these novel tracers often involves the strategic incorporation of a fluorine-18 radiolabel via a fluoroethyl group to enable PET imaging. acs.orgresearchgate.net

Table 1: this compound in Neurodegenerative Disease Imaging Probes

| Compound/Tracer Name | Target | Disease Focus | Key Findings |

|---|---|---|---|

| [18F]FEM-IMPY | Beta-amyloid (Aβ) plaques | Alzheimer's Disease | Moderate affinity for Aβ aggregates; showed rapid brain uptake but also significant metabolism. nih.govacs.org |

| [18F]FPPIP | Beta-amyloid (Aβ) plaques | Alzheimer's Disease | A fluorinated imidazo[1,2-a]pyridine derivative evaluated for amyloid plaque imaging. nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Translocator Protein (TSPO) | Neuroinflammation | A class of compounds explored for their potential as TSPO PET tracers. researchgate.net |

| [18F]1 (a derivative of CPPC) | Colony-Stimulating Factor 1 Receptor (CSF1R) | Neuroinflammation | Showed specific binding to CSF1R and increased uptake in a mouse model of neuroinflammation. researchgate.net |

| P2X7R PET Tracers | P2X7 Receptor (P2X7R) | Neuroinflammation (Parkinson's Disease) | Under development to facilitate early diagnosis by imaging neuroinflammation. michaeljfox.org |

Exploratory Research in Cancer Imaging

The application of this compound extends to the realm of oncology, particularly in the development of PET tracers for imaging cancer-related biomarkers. One area of active investigation is the visualization of histone deacetylase (HDAC) expression. HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. nih.govnih.gov

Researchers have designed and synthesized PET radiotracers that mimic the structure of known HDAC inhibitors. nih.gov The goal is to create a tool that can non-invasively assess HDAC expression levels in tumors, which could aid in diagnosis, treatment planning, and monitoring therapeutic response. nih.gov For example, a PET tracer, [18F]-FESAHA, was developed based on the structure of the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). nih.gov While this particular tracer faced challenges with background uptake, the research provided valuable insights for the future design of HDAC-targeting imaging agents. nih.gov

The development of these tracers often involves complex multi-step syntheses where a fluoroethyl group is introduced to carry the fluorine-18 radioisotope. nih.gov This exploratory research highlights the versatility of the this compound motif and its derivatives in creating novel probes for cancer imaging.

Table 2: this compound in Cancer Imaging Research

| Compound/Tracer Name | Target | Cancer Focus | Key Findings |

|---|---|---|---|

| [18F]-FESAHA | Histone Deacetylase (HDAC) | General Cancer | Designed to delineate HDAC expression; showed potent HDAC inhibition but significant non-tumor background uptake in preclinical studies. nih.gov |

Analytical Chemistry Methodologies Involving 4 2 Fluoroethyl Pyridine

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a common strategy in gas chromatography (GC) to improve the volatility and thermal stability of polar analytes like amines, reduce their interaction with the GC column, and enhance detector response. gcms.czmdpi.com This process involves chemically modifying the analyte to create a less polar and more volatile derivative. registech.com

Application of Derivatization Reagents for Fluoroethylated Pyridines

Several classes of derivatizing agents are employed for the analysis of amines and related compounds, which can be applied to fluoroethylated pyridines. The choice of reagent depends on the specific analytical requirements, such as the desired volatility of the derivative and the detector being used. gcms.cz

Silylation: This is the most widely used derivatization technique for GC analysis. registech.com It involves the replacement of active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. registech.com Silyl derivatives are typically more volatile, less polar, and more thermally stable than the parent compounds. registech.com

Silylating Reagents: A variety of silylating reagents are available, each with different reactivity. Common reagents include:

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful trimethylsilylating agent that reacts with a wide range of functional groups, including amines. sigmaaldrich.comresearch-solution.com For compounds that are difficult to silylate, a catalyst such as TMCS (trimethylchlorosilane) can be added. sigmaaldrich.comthermofisher.com

MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide): This reagent forms t-BDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them well-suited for GC-MS analysis. registech.comchemcoplus.co.jp

HMDS (Hexamethyldisilazane): Often used in combination with TMCS and pyridine (B92270), HMDS can derivatize amines, alcohols, and other polar compounds. sigmaaldrich.com Pyridine can act as a solvent and an acid acceptor in these reactions. sigmaaldrich.comfishersci.co.uk

Alkyl Chloroformates: These reagents react rapidly with amines in an aqueous alcohol-pyridine medium to form carbamates, which are amenable to GC analysis. researchgate.netnih.gov This method is advantageous as it often does not require sample heating or a dry residue. researchgate.net The pyridine acts as a catalyst in these esterification reactions. nih.gov

Fluoroanhydrides: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are used to form fluoroacyl derivatives. jfda-online.com These derivatives are highly volatile and show enhanced response with electron capture detectors (ECD). gcms.czjfda-online.com The introduction of fluorine atoms can significantly increase the sensitivity of the analysis. jfda-online.com

A summary of common derivatization reagents is presented in the table below.

| Derivatization Reagent Class | Example Reagents | Derivative Formed | Key Advantages |

| Silylation | BSTFA, MTBSTFA, HMDS + TMCS | Trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) ethers | Increased volatility, thermal stability, and improved chromatographic behavior. registech.com t-BDMS derivatives offer enhanced hydrolytic stability. chemcoplus.co.jp |

| Alkyl Chloroformates | Ethyl Chloroformate (ECF), Isobutyl Chloroformate (IBCF) | Carbamates | Rapid reaction times, often in aqueous media without heating. researchgate.netnih.gov |

| Fluoroanhydrides | Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA) | Fluoroacyl derivatives | High volatility and enhanced sensitivity with electron capture detection (ECD). gcms.czjfda-online.com |

Integration with Advanced Mass Spectrometry Techniques

Derivatization strategies are frequently coupled with powerful mass spectrometry (MS) techniques for the sensitive and selective analysis of 4-(2-fluoroethyl)pyridine and related compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com Following derivatization to enhance volatility, the sample is introduced into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information and allows for highly sensitive detection. mdpi.comresearchgate.net The use of derivatizing agents like MTBSTFA is particularly beneficial for GC-MS as it produces derivatives with characteristic fragmentation patterns, aiding in compound identification. chemcoplus.co.jp

MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry): MALDI-MS is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. nih.gov While not as commonly used for small, volatile molecules like derivatized pyridines, it has applications in the analysis of pyridine-containing compounds, particularly in biological matrices or as part of larger molecular complexes. nih.govkoreascience.krrsc.org The choice of matrix is critical in MALDI-MS, and some studies have explored the use of pyridine-based ionic liquid matrices. koreascience.kr In some cases, novel pyridine derivatives themselves can act as matrices for MALDI-MS analysis of other metabolites. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. chem-soc.si

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a 4-substituted pyridine, characteristic signals for the aromatic protons on the pyridine ring would be expected, along with signals for the protons of the fluoroethyl group. researchgate.netmarquette.edu

¹³C NMR: Provides information about the different carbon atoms in the molecule. chem-soc.si

¹⁹F NMR: This technique is particularly useful for fluorinated compounds, providing information about the chemical environment of the fluorine atom. acs.org

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. chem-soc.si The spectrum of this compound would be expected to show characteristic absorption bands for the C-F bond, the C-N bonds within the pyridine ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule. acs.org

X-ray Crystallography: For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles. chem-soc.si This technique was used to confirm the structure of a related 2-methylamino derivative of a 4-(2-naphthyl)pyridine. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes for Fluoroethylated Pyridines

The synthesis of fluoroethylated pyridines, including 4-(2-fluoroethyl)pyridine, is a critical area of research, as efficient synthetic methods are essential for their broader application. While traditional methods for synthesizing pyridine (B92270) compounds can be challenging and result in low yields, modern research focuses on developing more streamlined and cost-effective processes. vcu.edu

One promising approach involves the use of novel catalytic systems. For instance, researchers at Virginia Commonwealth University have developed a highly efficient mechanism for manufacturing pyridine compounds by incorporating a dehydrating agent to slow the dimerization of the starting ingredient, leading to a significant improvement in the yield of the final products. vcu.edu Another innovative method is the Rh(III)-catalyzed C–H functionalization, which allows for the one-step preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its simplicity, as reactions can be set up in the air on a benchtop. nih.gov

Furthermore, the development of magnetically separable heterogeneous catalysts, such as IRMOF-3/GO/CuFe2O4 nanocomposites, offers a facile and cost-effective technique for synthesizing heterocyclic compounds like pyridines through one-pot reactions. nih.gov These catalysts are easily recoverable and maintain their activity over multiple uses, making them a sustainable option for large-scale production. nih.gov

The table below summarizes some of the novel synthetic approaches for producing substituted pyridines, which could be adapted for the synthesis of this compound.

| Synthetic Method | Catalyst/Reagent | Key Features | Potential Application to this compound |

| Improved Nicotinonitrile Synthesis | Dehydrating Agent | Slows dimerization of starting materials, increases yield from 58% to 92%, reduces a five-step batch process to a single continuous step. vcu.edu | Could be adapted for more efficient large-scale production. |

| Rh(III)-Catalyzed C–H Functionalization | [Cp*RhCl2]2/metal acetate | One-step synthesis of 3-fluoropyridines, high regioselectivity, can be performed in air. nih.gov | Offers a direct and efficient route to introduce fluorine into the pyridine ring. |

| Magnetic Nanocomposite Catalysis | IRMOF-3/GO/CuFe2O4 | High efficiency, easy catalyst recovery and reuse, environmentally friendly. nih.gov | Provides a sustainable and cost-effective method for synthesis. |

| Brønsted Base-Catalyzed Pechmann-type Reaction | 2-dimethylamino pyridine (2-DMAP) | Efficient synthesis of 4-trifluoromethyl 2-pyrones and 2-pyridones. rsc.org | Could be explored for the synthesis of pyridine derivatives with fluorinated side chains. |

Advancements in Molecular Probe Design and Application

The fluoroethyl group is a valuable component in the design of molecular probes, particularly for Positron Emission Tomography (PET) imaging. The introduction of the fluorine-18 (B77423) ([¹⁸F]) isotope allows for non-invasive in vivo imaging of biological processes.

One significant application is in the development of radioligands for imaging β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov For example, an ¹⁸F-labeled analog of IMPY, where the N-methyl group is replaced with a [¹⁸F]2-fluoroethyl group ([¹⁸F]FEM-IMPY), has been synthesized and investigated as a PET radioligand for Aβ plaques. nih.gov The development of efficient methods for ¹⁸F-fluoroethylation, such as the synthesis of [¹⁸F]fluoroethyl triflate ([¹⁸F]FEtOTf), is crucial for producing these imaging agents in high yields. iaea.org

Beyond PET imaging, advancements in fluorescent probes also offer exciting possibilities. Semiconducting polymer nanoparticles (SPNs) have emerged as a new generation of organic photonic nanoagents that can be developed into various types of probes. nih.gov The versatility of SPNs allows for the design of activatable probes that respond to specific biological targets, such as ions or proteins. nih.gov While not directly involving this compound, the principles of probe design using functionalized organic molecules are highly relevant.

The following table highlights key advancements in molecular probes that could incorporate or be influenced by fluoroethylated pyridines.

| Probe Type | Technology | Application | Relevance to this compound |

| PET Radioligands | ¹⁸F-labeling | Imaging β-amyloid plaques in Alzheimer's disease. nih.gov | The fluoroethyl group is a key component for PET imaging agents. |

| Fluorescent Probes | Semiconducting Polymer Nanoparticles (SPNs) | Sensing and imaging of biologically important substances like ions and proteins. nih.gov | The pyridine moiety could be incorporated into SPN-based probes to tune their optical and binding properties. |

| Nucleic Acid Probes | Ruthenium complexes | Fluorometric determination of DNA. researchgate.net | Functionalized pyridine ligands can be used to create novel DNA probes. |

Role of Computational Chemistry in Predicting Reactivity and Binding Interactions

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding and predicting the chemical behavior of molecules like this compound. These methods allow researchers to investigate electronic properties, reactivity, and binding interactions without the need for extensive and costly laboratory experiments.

DFT calculations can be used to simulate molecular structures and predict various properties, such as bond lengths and vibrational frequencies, which can be correlated with experimental data. nih.gov For instance, computational studies on pyridine derivatives have been used to understand how substitutions on the pyridine ring affect the electronic properties of a metal center in a complex, which in turn influences its catalytic activity. nih.gov

Furthermore, computational models can predict the reactivity of pyridine derivatives. Structure-reactivity relationship models have been constructed to parametrize the rate constants of reactions, such as those with hydroxyl radicals in the atmosphere. oberlin.edu In the context of drug design, computational docking studies are employed to predict the binding affinity and interaction of molecules with protein targets. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors.

The table below outlines the applications of computational chemistry in studying pyridine derivatives.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. nih.govnih.gov | Prediction of molecular geometry, bond properties, and electronic distribution. |

| Structure-Reactivity Relationship (SRR) Models | Prediction of reaction rate constants. oberlin.edu | Understanding the effect of substituents on the reactivity of the pyridine ring. |

| Molecular Docking | Prediction of ligand-protein binding interactions. nih.govnih.gov | Identification of potential binding modes and estimation of binding affinities for drug design. |

Development of Deuterated Analogues for Metabolic Stability Studies

Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a well-established strategy in medicinal chemistry to improve the metabolic stability of drug candidates. researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

This approach is particularly relevant for compounds that are susceptible to rapid metabolism, leading to a short half-life in the body. By strategically placing deuterium atoms at metabolically vulnerable positions, the rate of metabolism can be reduced, potentially leading to improved pharmacokinetic profiles, such as longer duration of action and reduced dosing frequency. jscimedcentral.com

The development of deuterated analogues of this compound could be a valuable strategy to enhance its metabolic stability if it were to be used as a scaffold in drug design. The synthesis of deuterated compounds has become more accessible through the development of various synthetic methodologies, including the use of deuterated reagents and catalytic H/D exchange reactions. rsc.orgunam.mx

The following table summarizes the key aspects of using deuteration to improve metabolic stability.

| Concept | Description | Benefit in Drug Development |

| Kinetic Isotope Effect | The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. nih.gov | Slows down the rate of metabolic reactions that involve C-H bond cleavage. |

| Metabolic Stability | The resistance of a compound to be broken down by metabolic enzymes. | Can lead to a longer half-life, improved bioavailability, and potentially reduced toxicity. jscimedcentral.com |

| Synthetic Methods | Use of deuterated reagents, transition metal-catalyzed H/D exchange. rsc.orgunam.mx | Enables the selective incorporation of deuterium at specific molecular positions. |

Q & A

Q. What are the critical safety considerations when handling 4-(2-Fluoroethyl)pyridine in laboratory settings?

Methodological Answer:

- Engineering Controls: Use local exhaust ventilation and sealed systems to minimize airborne exposure. Ensure access to emergency showers and eyewash stations .

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (JIS T 8116 standard), protective goggles, and long-sleeved lab coats. Respiratory protection (e.g., JIS T 8151-certified masks) is mandatory when handling powdered forms .

- Storage: Store in airtight glass containers at room temperature (preferably cool) and away from strong oxidizers. Light-sensitive conditions are not required unless specified .

- Incompatibilities: Avoid contact with strong oxidizing agents to prevent hazardous reactions .

Q. What synthetic strategies are effective for introducing the 2-fluoroethyl group into pyridine derivatives?

Methodological Answer:

- Fluorinated Reagents: Use fluorinated alkylating agents (e.g., 4-Pyridyl nonafluorobutyl sulfide) to introduce fluorine via nucleophilic substitution or radical pathways. Reaction conditions often require anhydrous solvents like THF and controlled temperatures .

- Post-Functionalization: Modify pre-synthesized pyridine intermediates. For example, nucleophilic displacement of hydroxyl or halogen groups with 2-fluoroethyl halides in the presence of a base (e.g., NaOH in dichlorethane) .

- Catalytic Methods: Transition metal catalysts (e.g., Pd or Cu) can facilitate cross-coupling reactions for C-F bond formation, though yields may vary depending on steric hindrance .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Use NMR to confirm fluorine incorporation (δ ~ -120 to -220 ppm for CF groups).

- IR: Identify C-F stretching vibrations (1000–1300 cm) and pyridine ring modes (~1600 cm) .

- X-ray Crystallography: Resolve crystal structures to determine bond lengths and angles. For example, fluorine substitution can distort the pyridine ring’s planarity .

- Computational Modeling: Employ DFT methods (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate electronic properties like HOMO-LUMO gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound derivatives?

Methodological Answer:

- Data Validation: Cross-reference experimental toxicity assays (e.g., acute oral toxicity in rodents) with computational predictions (e.g., QSAR models). Note that some SDS documents lack full toxicological characterization, emphasizing the need for independent validation .

- Mechanistic Studies: Investigate metabolic pathways using in vitro hepatocyte models to identify reactive intermediates. Fluorinated compounds may undergo defluorination, releasing fluoride ions that contribute to toxicity .

- Controlled Exposure Studies: Conduct dose-response experiments under OECD guidelines to establish NOAEL (No Observed Adverse Effect Level) values .

Q. What advanced strategies improve the pharmacological activity of this compound-based compounds?

Methodological Answer:

- Targeted Modifications: Introduce electron-withdrawing groups (e.g., nitro or cyano) at the pyridine 3-position to enhance binding to biological targets like tubulin or kinase enzymes .

- Prodrug Design: Convert the fluorine moiety into a metabolically labile group (e.g., ester or amide) to improve bioavailability. For example, 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide derivatives show enhanced activity as tubulin inhibitors .

- Co-crystallization Studies: Use X-ray diffraction to optimize ligand-receptor interactions. Pyridine derivatives with fluorinated side chains often exhibit improved hydrophobic interactions in enzyme active sites .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

- DFT Calculations: Model reaction intermediates and transition states to identify favorable pathways. For example, fluorine’s electronegativity stabilizes negative charges in SNAr (nucleophilic aromatic substitution) reactions .

- Molecular Dynamics (MD): Simulate solvation effects and steric hindrance in fluorinated systems. Polar solvents (e.g., DMSO) enhance solubility but may slow reaction kinetics .

- Machine Learning: Train models on fluoropyridine reaction datasets to predict regioselectivity and yields. Public databases like PubChem provide structural data for training .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate high-purity (>99%) product. Fluorinated compounds often require low-temperature crystallization to avoid decomposition .

- Safety at Scale: Implement continuous flow reactors to minimize exothermic risks. Fluorinated reagents (e.g., DAST) are highly reactive and require strict temperature control (-20°C to 0°C) .

- Yield Optimization: Screen catalysts (e.g., Pd/C or Ni complexes) for hydrogenation steps. Fluorine’s strong C-F bonds may necessitate higher pressures or temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.